molecular formula C27H23FO8 B14936171 {5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone

{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B14936171
M. Wt: 494.5 g/mol
InChI Key: VKMNYBAZYFRDCQ-UHFFFAOYSA-N
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Description

The compound {5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that belongs to the class of benzofurans and benzodioxins. This compound is characterized by its unique structure, which includes a benzofuran ring, a benzodioxin ring, and a trimethoxyphenyl group. The presence of these functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the reaction of a suitable phenol derivative with a dihalide under basic conditions.

    Formation of the Benzofuran Ring: This involves the cyclization of a suitable precursor, often using a palladium-catalyzed reaction.

    Coupling Reactions: The final step involves coupling the benzodioxin and benzofuran intermediates with the trimethoxyphenyl group using a suitable coupling agent such as a Grignard reagent or a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone: can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.

    Benzodioxin Derivatives: Compounds with similar benzodioxin structures but different substituents.

    Trimethoxyphenyl Derivatives: Compounds with similar trimethoxyphenyl groups but different core structures.

The uniqueness of This compound lies in its combination of these three functional groups, which imparts specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C27H23FO8

Molecular Weight

494.5 g/mol

IUPAC Name

[5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C27H23FO8/c1-30-23-8-15(9-24(31-2)27(23)32-3)25(29)21-13-35-22-5-4-19(10-20(21)22)34-12-17-7-18(28)6-16-11-33-14-36-26(16)17/h4-10,13H,11-12,14H2,1-3H3

InChI Key

VKMNYBAZYFRDCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC4=CC(=CC5=C4OCOC5)F

Origin of Product

United States

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